molecular formula C22H21NO4S B4963701 [4-[(4-Ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate

[4-[(4-Ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate

Cat. No.: B4963701
M. Wt: 395.5 g/mol
InChI Key: GRWWZZRCNMDQET-UHFFFAOYSA-N
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Description

[4-[(4-Ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to another aromatic ring through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminophenyl 4-methylbenzoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[4-[(4-Ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[(4-Ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The ester linkage allows the compound to be hydrolyzed under physiological conditions, releasing active metabolites that can interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-Nitrophenyl)sulfonyl]tryptophan: Another sulfonamide compound with similar structural features.

    4-[(4-Methylphenyl)sulfonylamino]phenyl 4-methylbenzoate: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

[4-[(4-Ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[(4-ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-3-17-6-14-21(15-7-17)28(25,26)23-19-10-12-20(13-11-19)27-22(24)18-8-4-16(2)5-9-18/h4-15,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWWZZRCNMDQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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